6,8-Dimethoxy-3,4-dihydroquinazolin-4-one
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Overview
Description
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one is an organic compound with the molecular formula C10H10N2O3. It is a white to near-white powder or crystalline substance. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one typically involves the reaction of 6,8-dimethoxyquinazoline with appropriate reagents under controlled conditions. One common method involves the cyclization of 6,8-dimethoxy-2-aminobenzamide with formic acid or formamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various quinazolinone and dihydroquinazoline derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for compounds with potential biological activity.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound .
Comparison with Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxyquinazoline-4-one
- 6,7-Dimethoxy-4-quinazolinone
Comparison: 6,8-Dimethoxy-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern on the quinazoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .
Biological Activity
6,8-Dimethoxy-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C10H12N2O3
- Molecular Weight : 208.21 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. A series of quinazolinone derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780). The compound exhibited significant cytotoxic effects with IC50 values indicating a stronger effect than the positive control lapatinib in certain cases .
Compound | Cell Line | IC50 (µM) | Comparison to Control |
---|---|---|---|
This compound | MCF-7 | 3.79 ± 0.96 | More potent than lapatinib (5.9 ± 0.74) |
This compound | A2780 | 0.20 ± 0.02 | More potent than lapatinib (12.11 ± 1.03) |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of multiple tyrosine kinases such as CDK2, HER2, and EGFR. Molecular docking studies revealed that the compound acts as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR . This dual inhibitory action suggests a multifaceted approach to disrupting cancer cell proliferation.
Antimicrobial Properties
Quinazolinone derivatives have also been investigated for their antimicrobial activities. In vitro studies indicated that certain derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structural motifs demonstrated effective inhibition against various pathogenic strains .
Anti-inflammatory Effects
Preliminary research suggests that this compound may possess anti-inflammatory properties as well. Studies involving animal models have shown a reduction in inflammatory markers following treatment with quinazolinone derivatives .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of several quinazolinone derivatives on MCF-7 and A2780 cell lines. The results indicated that specific modifications to the quinazolinone structure significantly enhanced cytotoxicity.
- Inhibition of Tyrosine Kinases : Another research effort focused on the inhibitory effects of various quinazolinones on tyrosine kinases involved in cancer progression. The findings emphasized the potential for developing targeted therapies based on these compounds.
Properties
CAS No. |
79263-01-7 |
---|---|
Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
6,8-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O3/c1-14-6-3-7-9(8(4-6)15-2)11-5-12-10(7)13/h3-5H,1-2H3,(H,11,12,13) |
InChI Key |
XXAVKTAGVCDVIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)N=CNC2=O |
Origin of Product |
United States |
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